Technical Guide: Synthesis and Discovery of Ethyl 3-cyano-3-phenylbutanoate
Technical Guide: Synthesis and Discovery of Ethyl 3-cyano-3-phenylbutanoate
Executive Summary
Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1) is a specialized organic intermediate primarily utilized in the synthesis of succinimide-class anticonvulsants , most notably Mesuximide (Methsuximide). Its chemical structure features a critical quaternary carbon center at the C3 position, bearing both a phenyl and a methyl group. This structural motif is pharmacologically significant, as it dictates the lipophilicity and metabolic stability of the final drug candidate.
This guide details the discovery context, retrosynthetic logic, and two distinct protocols for its synthesis: the classical Miller-Long method (1951) and a modern Phase-Transfer Catalysis (PTC) approach.
Historical Context & Discovery
The discovery of Ethyl 3-cyano-3-phenylbutanoate is inextricably linked to the "Golden Age" of anticonvulsant research at Parke-Davis (now Pfizer) in the early 1950s.
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The Challenge: In the late 1940s, the primary treatment for petit mal (absence) epilepsy was oxazolidinediones (e.g., Trimethadione). However, these compounds carried significant toxicity risks, including fatal aplastic anemia.
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The Innovation: Researchers C.A. Miller and L.M. Long hypothesized that the succinimide ring system—structurally similar to oxazolidinediones but lacking the ether oxygen—might retain anticonvulsant activity while reducing toxicity.
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The Molecule's Role: To synthesize Mesuximide (N,2-dimethyl-2-phenylsuccinimide), the team needed to construct a succinic acid backbone with a quaternary carbon. Ethyl 3-cyano-3-phenylbutanoate emerged as the pivotal intermediate, formed by alkylating a nitrile precursor to establish the requisite carbon skeleton before cyclization.
Retrosynthetic Analysis & Mechanism
The synthesis of Ethyl 3-cyano-3-phenylbutanoate relies on the construction of a quaternary carbon via nucleophilic substitution .
Structural Breakdown
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Target: Ethyl 3-cyano-3-phenylbutanoate
-
Core Synthon: Quaternary C3 (Phenyl, Methyl, Cyano,
) -
Disconnection: The bond between C2 (alpha to ester) and C3 (beta to ester) is difficult to form directly. The standard disconnection is between the C3 (quaternary) and the
moiety.
Reaction Pathway
The most efficient route is the alkylation of
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Nucleophile Formation: A strong base deprotonates the
-carbon of 2-phenylpropanenitrile, generating a resonance-stabilized carbanion. -
Electrophilic Attack: The carbanion attacks the
-carbon of ethyl bromoacetate via an mechanism. -
Result: Formation of the C3-C2 bond, yielding the target ester.
Figure 1: Retrosynthetic tree showing the derivation of Mesuximide from the target intermediate.
Experimental Protocols
Method A: Classical Miller-Long Protocol (Sodium Amide)
Based on the original 1951 methodology. High yield, but requires handling of hazardous sodium amide.
Reagents:
-
2-Phenylpropanenitrile (1.0 eq)
-
Sodium Amide (
) (1.1 eq) -
Ethyl Bromoacetate (1.1 eq)
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Solvent: Anhydrous Benzene or Toluene
Protocol:
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Carbanion Formation: In a flame-dried 3-neck flask under nitrogen, suspend
in anhydrous toluene. Add 2-phenylpropanenitrile dropwise at 0°C. -
Reflux: Warm the mixture to 50°C and stir for 2 hours until ammonia evolution ceases. The solution will turn a dark red/brown, indicating carbanion formation.
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Alkylation: Cool to 10°C. Add ethyl bromoacetate dropwise, maintaining the temperature below 20°C to prevent polymerization.
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Completion: Reflux for 3 hours.
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Workup: Quench with ice water. Separate the organic layer, wash with dilute HCl and brine. Dry over
and concentrate in vacuo. -
Purification: Vacuum distillation (bp ~145-150°C at 2 mmHg).
Method B: Modern Phase-Transfer Catalysis (Green Chemistry)
Recommended for modern laboratories. Avoids
Reagents:
-
2-Phenylpropanenitrile (1.0 eq)
-
Ethyl Bromoacetate (1.2 eq)
-
50% Aqueous NaOH (excess)
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Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene
Protocol:
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Setup: Charge a reactor with 2-phenylpropanenitrile, ethyl bromoacetate, toluene, and TBAB.
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Initiation: With vigorous stirring (essential for PTC), add 50% NaOH dropwise. The reaction is exothermic; maintain temp <40°C.
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Reaction: Stir vigorously at 40-50°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of nitrile.
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Workup: Dilute with water and ethyl acetate. Separate phases. The aqueous phase contains the bromide salt.
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Isolation: Wash organic phase with water until neutral pH. Evaporate solvent to yield the crude oil.
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Yield: Typically 85-92% (Quantitative conversion often achieved without distillation).
Downstream Application: Synthesis of Mesuximide
The primary utility of Ethyl 3-cyano-3-phenylbutanoate is its conversion into the anticonvulsant Mesuximide.
Workflow:
-
Hydrolysis: The cyano ester is refluxed with concentrated
or to hydrolyze both the nitrile (to acid) and ester (to acid), yielding 2-methyl-2-phenylsuccinic acid .-
Note: Partial hydrolysis may yield the mono-amide, which is also viable.
-
-
Cyclization: The succinic acid derivative is heated with methylamine (
). -
Dehydration: The resulting salt is heated to 200-250°C to effect ring closure, forming the succinimide ring.
Figure 2: Complete synthetic workflow from precursor to active pharmaceutical ingredient (API).
Technical Data Summary
| Property | Specification |
| Chemical Name | Ethyl 3-cyano-3-phenylbutanoate |
| CAS Number | 123064-05-1 |
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Appearance | Clear to pale yellow viscous oil |
| Boiling Point | ~145°C (2 mmHg) |
| Key Reactivity | Nitrile hydrolysis (Acid/Base), Ester hydrolysis, Decarboxylation (if not carefully controlled) |
| Hazards | Irritant. Releases cyanide fumes if heated to decomposition with strong acid. |
References
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Miller, C. A., & Long, L. M. (1951). Anticonvulsants. I. An Investigation of N-R-alpha-R'-alpha-phenylsuccinimides. Journal of the American Chemical Society, 73(10), 4895–4898. Link
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Chen, G., Portman, R., Ensor, C. R., & Bratton, A. C. (1951). The Anticonvulsant Activity of alpha-Phenylsuccinimides. Journal of Pharmacology and Experimental Therapeutics, 103(1), 54-61. Link
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LGC Standards. (n.d.). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester (Ethyl 3-cyano-3-phenylbutanoate) Data Sheet. Link
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BenchChem. (n.d.). Technical Guide: Synthesis and Mechanism of Methyl 2-cyano-2-phenylbutanoate (Analogous Protocol). Link
